molecular formula C9H18O2Si B8686897 Methyl 3-((trimethylsilyl)methyl)but-3-enoate CAS No. 70639-89-3

Methyl 3-((trimethylsilyl)methyl)but-3-enoate

Cat. No.: B8686897
CAS No.: 70639-89-3
M. Wt: 186.32 g/mol
InChI Key: DPBRXLFGMUIBMC-UHFFFAOYSA-N
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Description

Methyl 3-((trimethylsilyl)methyl)but-3-enoate is an organic compound with the molecular formula C9H18O2Si It is a derivative of butenoate, featuring a trimethylsilylmethyl group attached to the third carbon of the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((trimethylsilyl)methyl)but-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromomethylbut-3-enoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for methyl 3-(trimethylsilylmethyl)but-3-enoate are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((trimethylsilyl)methyl)but-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilylmethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms involved.

    Addition Reactions: The double bond in the butenoate moiety can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Addition: Electrophiles like bromine or nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated derivatives, while oxidation and reduction can produce different functionalized butenoates.

Scientific Research Applications

Methyl 3-((trimethylsilyl)methyl)but-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(trimethylsilylmethyl)but-3-enoate involves its reactivity with various molecular targets. The trimethylsilylmethyl group can stabilize reaction intermediates, facilitating the formation of new bonds. This stabilization is crucial in reactions such as nucleophilic substitution and addition, where the silyl group acts as a protecting group or a leaving group .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)but-3-enoate
  • Methyl 3-[(tributylstannyl)methyl]but-3-enoate

Uniqueness

Methyl 3-((trimethylsilyl)methyl)but-3-enoate is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic applications where selective reactions are required .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for organic synthesis, material science, and biological studies.

Properties

CAS No.

70639-89-3

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

methyl 3-(trimethylsilylmethyl)but-3-enoate

InChI

InChI=1S/C9H18O2Si/c1-8(6-9(10)11-2)7-12(3,4)5/h1,6-7H2,2-5H3

InChI Key

DPBRXLFGMUIBMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=C)C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(trimethylsilylmethyl)but-3-enoic acid (36.5 g) in diethyl ether (200 ml) at 10°-15° C. was added a solution of diazomethane in diethyl ether (ca 0.6 M solution, 400 ml). The excess of diazomethane was decomposed by addition of acetic acid. The resultant solution was concentrated in vacuo to 200 ml and the concentrate was washed with an aqueous sodium bicarbonate and brine. Drying over magnesium sulfate and evaporation of the solvent left a yellow oil, which was distilled in vacuo to give methyl 3-(trimethylsilylmethyl)but-3-enoate (34.74 g) as a colorless oil, bp 74°-75° C. (10 Torr).
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